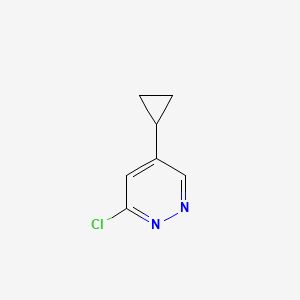
3-Chloro-5-cyclopropylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-cyclopropylpyridazine is a heterocyclic compound characterized by a pyridazine ring substituted with a chlorine atom at the third position and a cyclopropyl group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chloro-5-cyclopropylpyridazine can be synthesized through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This reaction involves the coupling of 5-bromo-3-chloropyridazine with cyclopropylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate or palladium(II) dichloride, and a base like sodium carbonate or potassium phosphate. The reaction is typically carried out in a solvent mixture of 1,4-dioxane and water at elevated temperatures (around 100°C) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the Suzuki-Miyaura coupling reaction makes it a viable option for large-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can further enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-cyclopropylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Coupling Reactions: As demonstrated in its synthesis, this compound can undergo coupling reactions with boronic acids or other organometallic reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts, bases like sodium carbonate or potassium phosphate, and solvents such as 1,4-dioxane and water are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-Chloro-5-cyclopropylpyridazine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Materials Science: The compound’s ability to undergo various chemical reactions makes it useful in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: This compound can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific biological targets.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-cyclopropylpyridazine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes or receptors. The pyridazine ring can participate in hydrogen bonding and π-π stacking interactions, which can influence the compound’s binding affinity and selectivity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto group at the third position.
3-Chloro-5-methylpyridazine: Similar to 3-Chloro-5-cyclopropylpyridazine but with a methyl group instead of a cyclopropyl group.
Uniqueness
This compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug discovery and other applications.
Propriétés
Formule moléculaire |
C7H7ClN2 |
|---|---|
Poids moléculaire |
154.60 g/mol |
Nom IUPAC |
3-chloro-5-cyclopropylpyridazine |
InChI |
InChI=1S/C7H7ClN2/c8-7-3-6(4-9-10-7)5-1-2-5/h3-5H,1-2H2 |
Clé InChI |
WLCMHBMBODCJME-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=NN=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


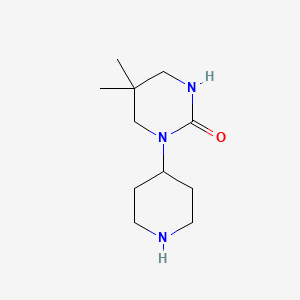
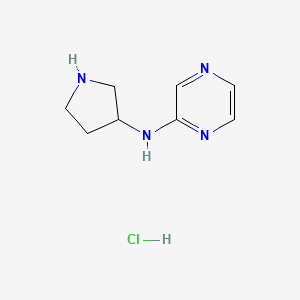


![1-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone](/img/structure/B13981769.png)
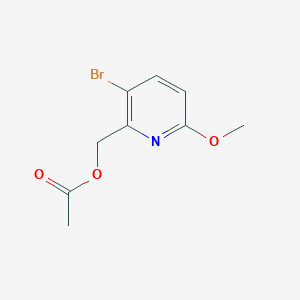
![2-[4-(Cyclopentyloxy)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B13981771.png)
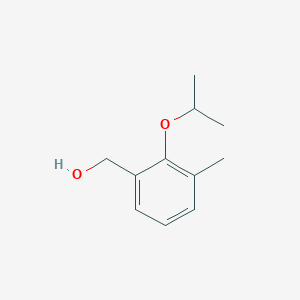

![6-Bromo-2-ethylbenzo[d]oxazole](/img/structure/B13981778.png)
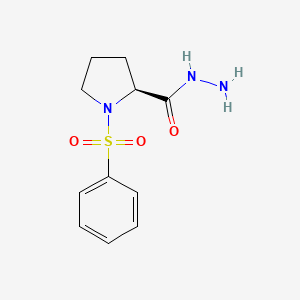
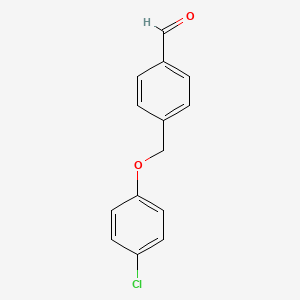
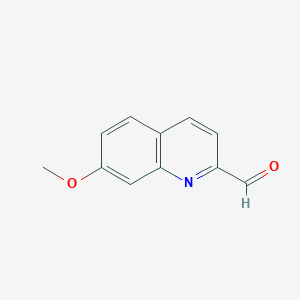
![2-Bromo-6-[(tetrahydro-2-furanyl)methoxy]pyridine](/img/structure/B13981817.png)
